molecular formula C16H18N2O3S B2701139 [2-(4-Methoxybenzyl)-1,3-thiazol-4-yl](morpholino)methanone CAS No. 478030-35-2

[2-(4-Methoxybenzyl)-1,3-thiazol-4-yl](morpholino)methanone

Cat. No.: B2701139
CAS No.: 478030-35-2
M. Wt: 318.39
InChI Key: IUARCCYLBNUUOH-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone is a complex organic compound that features a thiazole ring, a methoxybenzyl group, and a morpholino group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone typically involves the condensation of 4-methoxybenzylamine with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of halogenated or alkylated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, 2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone
  • 2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone
  • 2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone

Uniqueness

Compared to similar compounds, 2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone is unique due to the presence of the morpholino group, which can significantly influence its pharmacokinetic properties. This group can enhance the compound’s solubility, stability, and overall bioavailability, making it a more promising candidate for drug development.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-13-4-2-12(3-5-13)10-15-17-14(11-22-15)16(19)18-6-8-21-9-7-18/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUARCCYLBNUUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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